5-Amino-1-sec-butyl-1H-pyrazol-3-ol
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Overview
Description
5-Amino-1-sec-butyl-1H-pyrazol-3-ol is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.2 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at adjacent positions. This compound is primarily used in research settings, particularly in the fields of organic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-sec-butyl-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
5-Amino-1-sec-butyl-1H-pyrazol-3-ol has several scientific research applications, including:
Organic Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its bioactive properties.
Biological Research: It is employed in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, agrochemicals, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole: Lacks the sec-butyl group, making it less hydrophobic.
3-Amino-1H-pyrazole: Differently substituted, affecting its reactivity and binding properties.
5-Amino-1-methyl-1H-pyrazole: Contains a methyl group instead of a sec-butyl group, influencing its steric and electronic properties.
Uniqueness
5-Amino-1-sec-butyl-1H-pyrazol-3-ol is unique due to the presence of the sec-butyl group, which enhances its hydrophobicity and potentially its ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other amino-pyrazole derivatives and can influence its reactivity and binding affinity in various applications .
Properties
IUPAC Name |
3-amino-2-butan-2-yl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-5(2)10-6(8)4-7(11)9-10/h4-5H,3,8H2,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDUGOJOOXUICD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC(=O)N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349478 |
Source
|
Record name | 5-Amino-1-sec-butyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-85-6 |
Source
|
Record name | 5-Amino-1,2-dihydro-1-(1-methylpropyl)-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-sec-butyl-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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